molecular formula C12H17NO B15092871 N-(cyclopropylmethyl)-4-methoxy-2-methylaniline

N-(cyclopropylmethyl)-4-methoxy-2-methylaniline

Cat. No.: B15092871
M. Wt: 191.27 g/mol
InChI Key: CUTXGMWLWCRWDM-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-methoxy-2-methylaniline is an organic compound that belongs to the class of anilines This compound features a cyclopropylmethyl group attached to the nitrogen atom and a methoxy group at the para position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-methoxy-2-methylaniline typically involves the reaction of 4-methoxy-2-methylaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of less hazardous reagents and solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-methoxy-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyclopropylmethyl)-4-methoxy-2-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-methoxy-2-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-4-methoxyaniline
  • N-(cyclopropylmethyl)-2-methylaniline
  • N-(cyclopropylmethyl)-4-methyl-2-methoxyaniline

Uniqueness

N-(cyclopropylmethyl)-4-methoxy-2-methylaniline is unique due to the presence of both the cyclopropylmethyl and methoxy groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-(cyclopropylmethyl)-4-methoxy-2-methylaniline

InChI

InChI=1S/C12H17NO/c1-9-7-11(14-2)5-6-12(9)13-8-10-3-4-10/h5-7,10,13H,3-4,8H2,1-2H3

InChI Key

CUTXGMWLWCRWDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NCC2CC2

Origin of Product

United States

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